BenchChemオンラインストアへようこそ!

SNAP 5089

Adrenergic Receptor Subtype Selectivity Binding Affinity

A dihydropyridine based alpha1A-adrenoceptor antagonist with >600-fold selectivity and L-type Ca2+ channel selectivity (Ki=540 nM). Exhibits 0.35 nM affinity for alpha1A-AR, making it the definitive tool for isolating alpha1A-mediated contractile responses and validating BPH targets without interfering with alpha1D, alpha1B, or alpha2 adrenoceptor subtypes.

Molecular Formula C36H41ClN4O5
Molecular Weight 645.2 g/mol
Cat. No. B1682095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSNAP 5089
SynonymsSNAP5089;  SNAP 5089;  SNAP-5089.
Molecular FormulaC36H41ClN4O5
Molecular Weight645.2 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCCN3CCC(CC3)(C4=CC=CC=C4)C5=CC=CC=C5.Cl
InChIInChI=1S/C36H40N4O5.ClH/c1-25-31(33(32(26(2)38-25)35(42)45-3)27-15-17-30(18-16-27)40(43)44)34(41)37-21-10-22-39-23-19-36(20-24-39,28-11-6-4-7-12-28)29-13-8-5-9-14-29;/h4-9,11-18,33,38H,10,19-24H2,1-3H3,(H,37,41);1H
InChIKeyMXELDPKESKXREN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SNAP 5089 for Research: A Highly Selective α₁A-Adrenoceptor Antagonist


SNAP 5089 is a subtype-selective antagonist of the α₁A-adrenoceptor (α₁A-AR), a key target in cardiovascular and urological research . It is a dihydropyridine derivative developed by Lundbeck Research USA [1] and is distinguished by its exceptional selectivity profile. SNAP 5089 exhibits high-affinity binding (Ki = 0.35 nM) for the α₁A-AR and demonstrates over 600-fold selectivity compared to other adrenoceptor subtypes (α₁B, α₂C, α₁D, α₂B, α₂A) and the L-type calcium channel .

Why SNAP 5089 Cannot Be Substituted by Other α₁-Blockers in Research


While many α₁-adrenoceptor antagonists (e.g., prazosin, terazosin, tamsulosin) are used clinically or as research tools, they lack the extreme subtype selectivity of SNAP 5089 [1]. Substituting SNAP 5089 with a less selective α₁-blocker introduces off-target activity at α₁B, α₁D, and α₂-adrenoceptor subtypes, confounding experimental interpretation of physiological responses and signaling pathways [2]. This lack of pharmacological precision makes generic substitution untenable for studies requiring unambiguous α₁A-AR blockade.

Quantitative Evidence for SNAP 5089 Differentiation vs. Comparators


SNAP 5089 Exhibits >600-Fold Selectivity for α₁A-AR Over Other Adrenoceptor Subtypes

SNAP 5089 displays >600-fold selectivity for the α₁A-adrenoceptor (Ki = 0.35 nM) compared to other adrenoceptor subtypes (α₁B: Ki = 220 nM, α₂C: Ki = 370 nM, α₁D: Ki = 540 nM, α₂B: Ki = 800 nM, α₂A: Ki = 1200 nM) and the L-type calcium channel (Ki = 540 nM) . This is in stark contrast to non-selective antagonists like prazosin, which exhibits similar affinities for α₁A, α₁B, and α₁D subtypes [1].

Adrenergic Receptor Subtype Selectivity Binding Affinity

SNAP 5089 Demonstrates Functional Antagonism in Lower Urinary Tract Tissues

In isolated rabbit bladder neck smooth muscle, SNAP 5089 potently antagonized noradrenaline-induced contractions, confirming its functional activity at the α₁A-AR [1]. The study demonstrated a clear concentration-dependent inhibition of contractile response, with SNAP 5089 exhibiting a pA₂ value of 9.2, which is consistent with its high binding affinity [1]. This functional antagonism is a key differentiator from tamsulosin, which has a lower pA₂ value of 8.4 in the same tissue [2].

Urology Benign Prostatic Hyperplasia Functional Assay

SNAP 5089 Demonstrates Superior Selectivity Over Clinical α₁A-AR Antagonist Tamsulosin

SNAP 5089 exhibits >600-fold selectivity for the α₁A-AR over other adrenoceptors, with Ki values of 0.35 nM (α₁A), 220 nM (α₁B), 370 nM (α₂C), 540 nM (α₁D), 800 nM (α₂B), and 1200 nM (α₂A) . In contrast, tamsulosin, a clinically used α₁A-AR antagonist for BPH, has a selectivity ratio of only ~10-15 fold for α₁A over α₁B and α₁D [1].

Drug Selectivity Adrenergic Receptor Benign Prostatic Hyperplasia

SNAP 5089 Functional Selectivity in Vascular vs. Lower Urinary Tract Tissues

SNAP 5089 demonstrates a functional selectivity profile that distinguishes between vascular and lower urinary tract tissues. In isolated rabbit vascular tissues, SNAP 5089 antagonized noradrenaline-induced contractions with a pA₂ of 8.6, while in lower urinary tract tissues, it exhibited a pA₂ of 9.2 [1]. This differential functional potency suggests a tissue-dependent component to its activity, which may be advantageous for certain research applications.

Tissue Selectivity Functional Assay Cardiovascular Research

SNAP 5089 Binds with High Affinity to Human Recombinant α₁A-AR

SNAP 5089 demonstrates high-affinity binding to the human recombinant α₁A-adrenoceptor with a Ki value of 0.35 nM . This is consistent across multiple studies and is corroborated by data from authoritative databases such as BindingDB (Ki = 0.20 nM) [1]. This binding affinity is comparable to the endogenous ligand noradrenaline (Ki ≈ 0.5-1.0 μM) and is significantly higher than that of many clinically used α₁-blockers.

Binding Affinity Recombinant Receptor Adrenergic

SNAP 5089 Demonstrates Low Affinity for L-Type Calcium Channels

SNAP 5089 exhibits a low affinity for L-type calcium channels (Ki = 540 nM), which is >1500-fold lower than its affinity for the α₁A-AR . This is a significant advantage over some older α₁-antagonists, such as prazosin, which have been shown to have direct calcium channel blocking activity at higher concentrations, potentially confounding results in cardiovascular studies [1].

Calcium Channel Off-Target Activity Cardiovascular Safety

Optimal Research Applications for SNAP 5089 Based on Quantitative Evidence


Dissecting α₁A-AR Signaling in Cardiovascular and Urological Tissues

Due to its exceptional >600-fold selectivity for the α₁A-AR over other adrenoceptor subtypes (Ki = 0.35 nM vs. 220-1200 nM) , SNAP 5089 is the ideal tool for ex vivo studies designed to isolate and characterize α₁A-AR-mediated contractile responses in isolated vascular and lower urinary tract tissues. Its functional potency (pA₂ = 8.6-9.2) [1] ensures robust blockade, while the low off-target activity at L-type calcium channels (Ki = 540 nM) maintains experimental fidelity.

Validating α₁A-AR Target Engagement in Benign Prostatic Hyperplasia (BPH) Models

SNAP 5089 is a critical reagent for preclinical BPH research. Its >1500-fold selectivity for α₁A over α₁D (Ki ratio) and potent functional antagonism in rabbit bladder neck (pA₂ = 9.2) [1] make it superior to clinical compounds like tamsulosin for validating α₁A-AR-specific effects on smooth muscle tone in the lower urinary tract without the confounding influence of α₁D-AR activity.

Comparative Pharmacological Studies of α₁-Adrenoceptor Subtype Selectivity

As a highly characterized and commercially available α₁A-AR antagonist, SNAP 5089 serves as an essential reference standard in studies comparing the selectivity profiles of novel α₁-adrenoceptor ligands. Its well-defined Ki values for all major adrenoceptor subtypes (α₁A, α₁B, α₁D, α₂A, α₂B, α₂C) allow researchers to benchmark new compounds and quantify their selectivity margins against a known, extreme example of α₁A-AR selectivity.

Investigating Tissue-Specific α₁A-AR Pharmacology

The observed differential functional potency of SNAP 5089 between vascular (pA₂ = 8.6) and lower urinary tract (pA₂ = 9.2) tissues [1] makes it a unique tool for investigating tissue-dependent pharmacology of the α₁A-AR. Researchers can leverage this property to explore how the receptor's functional coupling and signaling efficiency vary across different smooth muscle types, providing insights into potential organ-selective therapeutic strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for SNAP 5089

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.